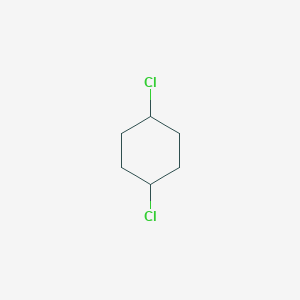

1,4-Dichlorocyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTINZDWAXJLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878819, DTXSID50871267 | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16890-91-8, 16749-11-4 | |

| Record name | Cyclohexane, 1,4-dichloro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties of 1,4-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1,4-dichlorocyclohexane, a molecule of interest in various chemical and pharmaceutical research areas. This document focuses on the distinct properties of its cis and trans isomers, presenting key data in a structured format, outlining experimental methodologies, and visualizing procedural workflows.

General and Physicochemical Properties

This compound exists as two primary stereoisomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. These isomers exhibit notable differences in their physical properties due to their distinct molecular geometries. The core properties of these isomers are summarized below.

| Property | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane |

| Molecular Formula | C₆H₁₀Cl₂ | C₆H₁₀Cl₂ |

| Molecular Weight | 153.05 g/mol [1] | 153.05 g/mol |

| CAS Number | 16749-11-4[1] | 16890-91-8 |

| Appearance | Colorless oil or solid | White to almost white crystalline powder |

| Melting Point | 15-18 °C | 102-104 °C |

| Boiling Point | ~181.5 °C (rough estimate) | 183-185 °C |

| Density | ~1.19 g/cm³ | ~1.17 g/cm³ |

| Solubility | Soluble in chloroform, slightly soluble in methanol. | Soluble in many organic solvents. |

| Dipole Moment | ~2.2 D | ~0 D |

Stereoisomerism and Conformational Analysis

The stereoisomerism of this compound is a critical aspect of its chemical behavior. The cis and trans isomers are diastereomers of each other.[2] Notably, neither the cis nor the trans isomer is chiral, as both possess a plane of symmetry.[2][3]

The cyclohexane ring exists predominantly in a chair conformation. In trans-1,4-dichlorocyclohexane, the thermodynamically most stable conformation is the one where both chlorine atoms are in equatorial positions, minimizing steric hindrance. In the cis isomer, one chlorine atom must be in an axial position while the other is equatorial. This leads to a higher energy state compared to the diequatorial trans isomer.

Synthesis of this compound

Illustrative Experimental Protocol: Chlorination of a Diol

The following is a generalized procedure for the chlorination of a diol using thionyl chloride, which can be adapted for the synthesis of this compound from 1,4-cyclohexanediol.

Materials:

-

1,4-Cyclohexanediol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Triethylamine or pyridine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-cyclohexanediol in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (typically 2-3 equivalents) to the stirred solution. If a base is used, it is usually added at this stage.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and slowly quench by adding it to a stirred, chilled saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl byproduct.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or recrystallization to yield this compound. The cis and trans isomers may be separable by column chromatography or fractional distillation.

Analytical Characterization

The characterization of this compound and the differentiation of its isomers are typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of the cis and trans isomers are expected to be different due to the different chemical environments of the axial and equatorial protons. In the trans isomer, due to the symmetry of the diequatorial conformation, a simpler spectrum might be expected compared to the cis isomer.

-

¹³C NMR: Due to the symmetry of the trans isomer (diequatorial conformation), it is expected to show fewer signals in the ¹³C NMR spectrum compared to the less symmetric cis isomer.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic C-H stretching and bending vibrations for a cyclohexane ring. The C-Cl stretching vibrations, typically observed in the 600-800 cm⁻¹ region, may differ between the two isomers, reflecting the axial versus equatorial positions of the chlorine atoms.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of this compound and to analyze its fragmentation pattern. The mass spectra of the cis and trans isomers are generally very similar. GC can be used to separate the two isomers, with their retention times being a key identifying characteristic.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is involved in any specific biological signaling pathways. As a simple organohalide, it is not expected to have a role in complex cellular communication. Its biological effects, if any, would more likely be related to its properties as a solvent or its potential toxicity at high concentrations.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause an allergic skin reaction.[5]

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

References

An In-depth Technical Guide to the Synthesis of cis-1,4-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of cis-1,4-dichlorocyclohexane, a key intermediate in various chemical and pharmaceutical applications. The document details the primary synthetic pathway, experimental protocols, and relevant physicochemical data, presented in a clear and accessible format for laboratory use.

Introduction

cis-1,4-Dichlorocyclohexane is a disubstituted cycloalkane characterized by the presence of two chlorine atoms on the same side of the cyclohexane ring.[1] Its specific stereochemistry makes it a valuable building block in the synthesis of complex molecules where precise spatial arrangement of functional groups is critical. The primary route for the stereoselective synthesis of this compound involves the conversion of cis-1,4-cyclohexanediol using a suitable chlorinating agent. This guide focuses on the use of thionyl chloride (SOCl₂), a common and effective reagent for this transformation.

Physicochemical Data

A summary of key physicochemical properties for the starting material and the target compound is provided below for easy reference.

| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |

| cis-1,4-Cyclohexanediol | C₆H₁₂O₂ | 116.16 | 931-71-5 |

| cis-1,4-Dichlorocyclohexane | C₆H₁₀Cl₂ | 153.05 | 16749-11-4 |

| trans-1,4-Dichlorocyclohexane | C₆H₁₀Cl₂ | 153.05 | 16890-91-8 |

Synthetic Pathway and Mechanism

The synthesis of cis-1,4-dichlorocyclohexane from cis-1,4-cyclohexanediol is typically achieved through the use of a chlorinating agent such as thionyl chloride. The stereochemistry of this reaction is crucial. To obtain the cis product from a cis starting material, the reaction at each of the two alcohol groups must proceed with overall retention of configuration.

The reaction of an alcohol with thionyl chloride can proceed via different mechanisms, primarily the Sₙi (internal nucleophilic substitution) mechanism, which leads to retention of stereochemistry, or an Sₙ2 (bimolecular nucleophilic substitution) mechanism, which results in inversion. The Sₙ2 pathway is often favored in the presence of a base like pyridine. For the formation of cis-1,4-dichlorocyclohexane from its corresponding diol, a mechanism that ensures retention at both stereocenters is necessary. This is often achieved by performing the reaction in a non-polar solvent without a base, favoring the Sₙi pathway.

In this mechanism, the alcohol attacks the thionyl chloride, forming a chlorosulfite intermediate. The chloride from the chlorosulfite then attacks the carbon from the same face, resulting in the displacement of the leaving group and retention of the original stereochemistry.

Experimental Protocols

4.1. Synthesis of cis-1,4-Dichlorocyclohexane from cis-1,4-Cyclohexanediol

Materials:

-

cis-1,4-Cyclohexanediol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or another suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve cis-1,4-cyclohexanediol (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (2.2 eq) to the stirred solution. The addition should be dropwise to control the evolution of HCl gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and slowly pour it over crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude cis-1,4-dichlorocyclohexane by distillation or column chromatography.

Characterization Data

The synthesized cis-1,4-dichlorocyclohexane should be characterized to confirm its identity and purity. Below is a table summarizing expected spectroscopic data.

| Technique | Data for cis-1,4-Dichlorocyclohexane |

| ¹H NMR | Expected signals for the methine protons (CH-Cl) and the methylene protons (-CH₂-). The chemical shifts and coupling constants will be characteristic of the cis conformation. |

| ¹³C NMR | Signals corresponding to the two distinct carbon environments: the carbon atoms bonded to chlorine and the methylene carbon atoms. |

| IR Spectroscopy | Characteristic C-Cl stretching vibrations in the fingerprint region (typically 600-800 cm⁻¹), along with C-H stretching and bending frequencies. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₆H₁₀Cl₂ (m/z = 152), with a characteristic isotopic pattern for two chlorine atoms.[2] |

Safety Considerations

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction evolves hydrogen chloride gas, which is also corrosive and toxic. The reaction setup should include a trap to neutralize the evolved HCl.

-

Standard precautions for handling organic solvents should be followed.

Conclusion

This guide outlines a robust and stereoselective method for the synthesis of cis-1,4-dichlorocyclohexane. By starting with cis-1,4-cyclohexanediol and using thionyl chloride under appropriate conditions, the desired cis isomer can be obtained with good purity. The provided experimental framework and characterization data serve as a valuable resource for researchers in organic synthesis and drug development.

References

Conformational Landscape of 1,4-Dichlorocyclohexane Isomers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers of 1,4-dichlorocyclohexane, a fundamental model system in stereochemistry with implications for the design and understanding of more complex molecular structures. By integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy with high-level computational chemistry, this document offers a detailed exploration of the structural and energetic landscape of the cis and trans isomers of this molecule.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule, or its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For cyclic molecules like cyclohexane and its derivatives, the concept of conformational isomerism is particularly crucial. The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain. Substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The interplay of steric and electronic effects governs the equilibrium between different chair conformations, a phenomenon known as ring inversion.

This guide focuses on the conformational analysis of cis- and trans-1,4-dichlorocyclohexane. These isomers provide an excellent platform to study the influence of substituent orientation on the stability and properties of the cyclohexane ring. Understanding these fundamental principles is essential for professionals in fields such as medicinal chemistry and materials science, where molecular shape and functionality are intrinsically linked.

Conformational Equilibria of this compound Isomers

Cis-1,4-Dichlorocyclohexane

In the cis isomer, the two chlorine atoms are on the same side of the cyclohexane ring. This geometric constraint dictates that in any chair conformation, one chlorine atom must be in an axial position while the other is in an equatorial position (axial-equatorial or a,e). Through a process of ring inversion, the axial chlorine becomes equatorial, and the equatorial chlorine becomes axial. As both chair conformations are energetically equivalent, they exist in a 1:1 ratio at equilibrium.[1][2]

Trans-1,4-Dichlorocyclohexane

For the trans isomer, the two chlorine atoms are on opposite sides of the ring. This allows for two distinct chair conformations: one where both chlorine atoms are in equatorial positions (diequatorial or e,e) and another where both are in axial positions (diaxial or a,a).[3] The diequatorial conformer is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions present in the diaxial conformer.[2][3]

Quantitative Conformational Analysis

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane.

Data Presentation

| Parameter | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane | Source |

| Conformer 1 | axial-equatorial | diequatorial (e,e) | |

| Conformer 2 | equatorial-axial | diaxial (a,a) | |

| Relative Energy (Conformer 1 vs. 2) | ΔG° = 0 kcal/mol | ΔG° ≈ -0.20 kcal/mol (e,e favored) | [4] |

| Calculated Relative Energy (MP2/cc-pVTZ//MP2/DZP) | Not applicable | ΔE = 0.7 kcal/mol (a,a favored) | [5] |

| A-value (Chlorine) | Not directly applicable | ~0.5 kcal/mol |

Note: The calculated relative energy from the computational study shows a preference for the diaxial conformer, which is contrary to the experimental findings and general understanding of steric effects. This highlights the complexity of accurately modeling these systems and the importance of considering solvent effects and the specific computational methods employed.

Experimental Protocols

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique to study conformational equilibria. At sufficiently low temperatures, the rate of ring inversion becomes slow on the NMR timescale, allowing for the observation of separate signals for each conformer. The relative populations of the conformers can then be determined by integrating the corresponding signals.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in a 5 mm NMR tube. The solvent should have a low freezing point to allow for low-temperature measurements.

-

Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (0 ppm).

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

Cool the sample in the NMR spectrometer in a stepwise manner, for example, in 10-20 K increments.

-

At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum.

-

Continue cooling until the signals for the individual conformers are sharp and well-resolved. This temperature is typically below -60 °C for cyclohexane derivatives.

-

-

Data Analysis:

-

Identify the signals corresponding to the axial and equatorial protons in each conformer. This is often facilitated by the characteristic coupling constants (J-values). Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

-

Integrate the area under the well-resolved signals for each conformer.

-

The ratio of the integrals directly corresponds to the ratio of the conformer populations at that temperature.

-

The Gibbs free energy difference (ΔG°) can be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of conformer populations).

-

Computational Chemistry Protocols

Computational chemistry provides a powerful tool to complement experimental studies by predicting the geometries and relative energies of different conformers.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method that can provide accurate results for the conformational analysis of organic molecules.

Detailed Methodology (using Gaussian software):

-

Structure Building:

-

Build the initial structures of the cis- and trans-1,4-dichlorocyclohexane conformers (axial-equatorial for cis; diequatorial and diaxial for trans) using a molecular modeling program such as GaussView.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization to find the lowest energy structure for each conformer.

-

Follow this with a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

A suitable level of theory for this type of system is B3LYP with a 6-311+G(d,p) basis set. The inclusion of a solvent model (e.g., PCM for chloroform) can provide more realistic results.

-

-

Energy Calculation:

-

The output of the frequency calculation will provide the Gibbs free energy for each conformer.

-

The relative energy (ΔG°) between conformers can be calculated by taking the difference in their Gibbs free energies.

-

Example Gaussian Input File:

Conclusion

The conformational analysis of cis- and trans-1,4-dichlorocyclohexane provides a clear illustration of the fundamental principles of stereochemistry. For the cis isomer, the two chair conformations are degenerate, leading to a dynamic equilibrium. In contrast, the trans isomer exhibits a distinct energetic preference for the diequatorial conformer, primarily driven by the avoidance of steric strain. The integration of experimental techniques like low-temperature NMR with computational methods such as DFT allows for a comprehensive understanding of the conformational landscape of these molecules. This knowledge is not only of academic interest but also forms a critical foundation for the rational design of molecules with specific three-dimensional structures and desired properties in various scientific and industrial applications.

References

Stereoisomerism in 1,4-Dichlorocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereoisomerism of 1,4-dichlorocyclohexane. It explores the conformational analysis of the cis and trans diastereomers, presenting quantitative data on their relative energies and thermodynamic parameters. Detailed experimental protocols for the characterization of these stereoisomers using Nuclear Magnetic Resonance (NMR) spectroscopy are provided, including guidance on variable temperature studies. The relationship between stereochemistry and molecular properties is elucidated through the presentation of key NMR spectral data and conformational energy diagrams.

Introduction to Stereoisomerism in this compound

This compound exists as two diastereomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. A key stereochemical feature of this molecule is the absence of chiral centers, rendering both the cis and trans isomers achiral.[1] The stereoisomerism arises from the relative orientation of the two chlorine atoms with respect to the plane of the cyclohexane ring. In the cis isomer, both chlorine atoms are on the same side of the ring, while in the trans isomer, they are on opposite sides.

These diastereomers exhibit distinct physical properties and conformational preferences, which are critical for understanding their reactivity and potential applications in areas such as medicinal chemistry and materials science. The cyclohexane ring is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. The interconversion between different chair conformations, known as ring flipping, is a key aspect of the stereochemical analysis of this compound.

Conformational Analysis

The spatial arrangement of the chlorine atoms in the chair conformations of cis- and trans-1,4-dichlorocyclohexane dictates their relative stabilities. This can be quantitatively assessed by considering the steric interactions, particularly 1,3-diaxial interactions.

trans-1,4-Dichlorocyclohexane

The trans isomer can exist in two rapidly interconverting chair conformations: one with both chlorine atoms in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

-

Diequatorial (e,e) Conformation: This is the more stable conformation. The bulky chlorine atoms occupy the less sterically hindered equatorial positions, avoiding unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

-

Diaxial (a,a) Conformation: This conformation is significantly less stable due to severe 1,3-diaxial interactions between the two axial chlorine atoms and the axial hydrogens.

The equilibrium lies heavily towards the diequatorial conformer.

cis-1,4-Dichlorocyclohexane

The cis isomer exists as two chair conformations that are degenerate in energy. In each conformation, one chlorine atom is in an axial position and the other is in an equatorial position (axial-equatorial or a,e). Ring flipping interconverts these two identical (a,e) and (e,a) conformations. Since the two conformers are energetically equivalent, they are present in equal amounts at equilibrium.

Quantitative Thermodynamic Data

The relative stabilities of the different stereoisomers and their conformers can be quantified using thermodynamic data. The A-value for a substituent is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.

| Parameter | Value (kcal/mol) | Value (kJ/mol) |

| A-value for Chlorine | ~0.53 | ~2.2 |

Table 1: Conformational Energy (A-value) of Chlorine.

This A-value can be used to estimate the energy difference between the conformers of this compound.

Conformational Energy Differences

| Isomer | Conformation | Estimated Energy Difference (kcal/mol) | Estimated Energy Difference (kJ/mol) |

| trans | Diaxial vs. Diequatorial | ~1.06 (2 x 0.53) | ~4.4 (2 x 2.2) |

| cis | Axial-Equatorial vs. Equatorial-Axial | 0 | 0 |

Table 2: Estimated Conformational Energy Differences for this compound Isomers.

Note: The energy difference for the trans isomer is an estimation based on the additivity of A-values. Experimental values may vary slightly.

Enthalpy of Isomerization

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for characterizing the stereoisomers of this compound and determining their conformational equilibria.

4.1.1. Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 10-20 mg of the this compound isomer and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a clean NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

-

Homogenize: Gently shake the NMR tube to ensure the solution is homogeneous.

4.1.2. Data Acquisition (¹H NMR)

-

Instrument Setup: Tune and shim the NMR spectrometer to obtain optimal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to ensure full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Reference: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

4.1.3. Variable Temperature (VT) NMR Spectroscopy

VT NMR is essential for studying the conformational dynamics of this compound.

-

Instrumentation: Use an NMR spectrometer equipped with a variable temperature unit.

-

Temperature Selection: Record spectra at a range of temperatures, typically from room temperature down to a temperature where the ring flip is slow on the NMR timescale (e.g., -90 °C or lower).

-

Equilibration: Allow the sample to equilibrate at each temperature for several minutes before acquiring the spectrum.

-

Data Analysis: At low temperatures, the signals for the axial and equatorial protons of a single conformer may become distinct. By integrating these signals, the equilibrium constant (K) for the conformational change can be determined at different temperatures. A plot of ln(K) versus 1/T (van 't Hoff plot) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium.

Expected ¹H NMR Spectral Features

The chemical shifts and coupling constants of the protons in this compound are highly dependent on their axial or equatorial orientation.

| Proton Type | Typical Chemical Shift (ppm) | Typical Coupling Constants (J, Hz) |

| Axial Proton on C1/C4 | More shielded (upfield) | J(ax,ax) ≈ 10-13 Hz (large), J(ax,eq) ≈ 2-5 Hz (small) |

| Equatorial Proton on C1/C4 | More deshielded (downfield) | J(eq,ax) ≈ 2-5 Hz (small), J(eq,eq) ≈ 2-5 Hz (small) |

Table 3: Typical ¹H NMR Parameters for Protons in Cyclohexane Derivatives.

-

trans-1,4-Dichlorocyclohexane (at low temperature): In the dominant diequatorial conformer, the protons on C1 and C4 will appear as a multiplet with predominantly small axial-equatorial and equatorial-equatorial couplings.

-

cis-1,4-Dichlorocyclohexane (at low temperature): As the ring flip is slowed, separate signals for the axial and equatorial protons on C1/C4 will be observed. The axial proton will exhibit a large axial-axial coupling constant.

Visualization of Stereochemical Relationships

The relationships between the stereoisomers and their chair conformations can be visualized using diagrams.

Figure 1: Conformational equilibria of cis- and trans-1,4-dichlorocyclohexane.

Figure 2: Experimental workflow for the stereochemical analysis of this compound.

Conclusion

The stereoisomerism of this compound provides a clear example of the interplay between molecular structure, conformational preferences, and thermodynamic stability. The trans isomer is the more stable diastereomer, predominantly adopting a diequatorial conformation to minimize steric strain. The cis isomer exists as a pair of rapidly interconverting and energetically equivalent axial-equatorial conformers. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive framework for the characterization and understanding of these fundamental stereochemical principles, which are broadly applicable in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Chair Conformations of trans-1,4-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers of trans-1,4-dichlorocyclohexane, a molecule of significant interest in stereochemical and computational studies. The subtle interplay of steric and electronic effects in this molecule challenges simple predictions of conformational stability, making it an excellent case study for understanding the complexities of substituted cyclohexanes. This document synthesizes experimental and computational data, details the methodologies used for their determination, and presents the information in a clear, structured format for easy reference and comparison.

Conformational Equilibrium: Diaxial vs. Diequatorial

trans-1,4-Dichlorocyclohexane exists as a dynamic equilibrium between two primary chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer. The interconversion between these two forms occurs rapidly at room temperature through a process known as ring flipping.

A qualitative analysis based on the A-value of a single chlorine substituent would predict the diequatorial conformer to be significantly more stable. The A-value represents the energetic cost of placing a substituent in the axial position, and for chlorine, this value is approximately 0.53 kcal/mol.[1] Simple additivity would therefore suggest that the diaxial conformer, with two axial chlorine atoms, should be less stable by roughly 1.06 kcal/mol. However, experimental and computational studies reveal a more complex and nuanced reality.

Interestingly, computational studies have suggested that the diaxial conformer of trans-1,4-dichlorocyclohexane may be the more stable form in the gas phase.[2] This counterintuitive finding is attributed to favorable electrostatic interactions between the electron-deficient carbon of one C-Cl bond and the electron-rich chlorine atom of the other, an interaction that is maximized in the diaxial arrangement.

Conversely, experimental studies in solution, primarily using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, indicate a slight preference for the diequatorial conformer.[3][4] This reversal of stability highlights the significant role of the solvent in modulating conformational equilibria.

The following diagram, generated using Graphviz, illustrates the conformational equilibrium between the diaxial and diequatorial forms of trans-1,4-dichlorocyclohexane.

Quantitative Data Summary

The following tables summarize the key quantitative data from both experimental and computational studies on the chair conformations of trans-1,4-dichlorocyclohexane.

Table 1: Energetic Parameters

| Parameter | Diaxial Conformer | Diequatorial Conformer | Method | Reference |

| ΔG° (kcal/mol) | Favored by ~0.7-0.8 | Favored by ~0.2 | Computational (gas phase) | [2] |

| Low-Temperature NMR (solution) | [3][4] | |||

| A-Value (Cl) | - | 0.53 | NMR Spectroscopy | [1] |

Table 2: Selected Geometric Parameters (Computational)

| Parameter | Diaxial Conformer | Diequatorial Conformer |

| C-Cl Bond Length (Å) | ~1.81 | ~1.80 |

| C-C-Cl Bond Angle (°) | ~111.5 | ~111.8 |

| Cl-C...C-Cl Dihedral Angle (°) | ~180 | ~60 |

Experimental Protocols: Low-Temperature NMR Spectroscopy

The determination of the conformational equilibrium of trans-1,4-dichlorocyclohexane is typically achieved through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the "freezing out" of the individual conformers on the NMR timescale, enabling their direct observation and quantification.

Sample Preparation

-

A solution of trans-1,4-dichlorocyclohexane (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or a mixture of deuterated chloroform and deuterated dichloromethane, CDCl₃/CD₂Cl₂) in a standard 5 mm NMR tube.

-

The sample is thoroughly mixed to ensure homogeneity.

NMR Data Acquisition

-

The NMR spectrometer is equipped with a variable temperature unit.

-

An initial ¹H NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, the rapid ring flipping results in time-averaged signals for the axial and equatorial protons.

-

The temperature of the NMR probe is gradually lowered in increments (e.g., 10-20 K at a time) to allow for thermal equilibration.

-

¹H NMR spectra are recorded at each temperature point. As the temperature decreases, the rate of ring inversion slows down, leading to broadening of the NMR signals.

-

The temperature is further lowered until the coalescence point is passed and the signals for the axial and equatorial protons of the two conformers are resolved into distinct peaks. This typically occurs at temperatures below -60 °C.[5][6]

Data Analysis

-

The well-resolved signals corresponding to the axial and equatorial protons of the diaxial and diequatorial conformers are identified.

-

The relative populations of the two conformers are determined by integrating the areas of their respective characteristic proton signals.

-

The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the diequatorial conformer to that of the diaxial conformer.

-

The Gibbs free energy difference (ΔG°) between the two conformers is then calculated using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken.

The following workflow diagram, generated using Graphviz, outlines the key steps in the experimental determination of the conformational equilibrium.

Logical Relationships in Conformational Analysis

The stability of the chair conformers of trans-1,4-dichlorocyclohexane is determined by a balance of several factors. The following diagram, generated using Graphviz, illustrates the logical relationships between these contributing factors and the resulting conformational preference.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. idc-online.com [idc-online.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Redetermination of trans-cyclohexane-1,4-diammonium dichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

Spectroscopic Analysis of 1,4-Dichlorocyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 1,4-dichlorocyclohexane, a key chemical intermediate. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for cis- and trans-1,4-dichlorocyclohexane are summarized in the tables below, providing a direct comparison between the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts and coupling constants are highly sensitive to the stereochemical environment of the protons and carbons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis | CHCl | ~4.3 | Multiplet | - |

| CH₂ | 1.8 - 2.2 | Multiplet | - | |

| trans | CHCl | ~3.8 | Multiplet | - |

| CH₂ (axial) | ~2.2 | Multiplet | - | |

| CH₂ (equatorial) | ~1.8 | Multiplet | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| cis | CHCl | ~60 |

| CH₂ | ~33 | |

| trans | CHCl | ~63 |

| CH₂ | ~35 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The C-Cl stretching vibrations are particularly diagnostic for these compounds.

Table 3: Key IR Absorption Frequencies for this compound

| Isomer | Functional Group | Absorption Range (cm⁻¹) | Intensity |

| cis & trans | C-H stretch (alkane) | 2850 - 3000 | Strong |

| CH₂ bend | ~1450 | Medium | |

| C-Cl stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method for the analysis of such compounds. The mass spectra of the cis and trans isomers are very similar due to the formation of common fragment ions.

Table 4: Key Mass Spectral Data (m/z) for this compound

| Isomer | Molecular Ion [M]⁺ | Base Peak | Major Fragment Ions |

| cis & trans | 152, 154, 156 | 81 | 117, 119, 80, 67, 54, 41 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the this compound isomer is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For a typical ¹H NMR experiment, 16 to 64 scans may be acquired with a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or via a direct insertion probe.

Ionization and Analysis: Electron Ionization (EI) is commonly used, with an electron energy of 70 eV. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is a plot of the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the relationship between the isomers of this compound and the analytical techniques used for their characterization.

An In-depth Technical Guide to the Molecular Geometry and Structure of 1,4-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichlorocyclohexane serves as a fundamental model for understanding the conformational complexities inherent in substituted cyclohexane rings. This technical guide provides a comprehensive analysis of the molecular geometry and structural nuances of the cis and trans isomers of this compound. Through a synthesis of computational and experimental data, this document details the conformational equilibria, thermodynamic stabilities, and precise geometric parameters of the various chair and boat conformers. Methodologies for key experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and gas-phase electron diffraction (GED), are outlined to provide a practical framework for researchers. All quantitative data are presented in structured tables for comparative analysis, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core principles of conformational analysis.

Introduction

The stereoisomerism of substituted cyclohexanes is a cornerstone of organic chemistry, with profound implications for molecular recognition, reactivity, and drug design. This compound, existing as cis and trans diastereomers, offers a classic yet surprisingly complex system for studying the interplay of steric and electronic effects that govern molecular shape and stability.[1][2] Unlike many other disubstituted cyclohexanes, the conformational landscape of the trans isomer presents a fascinating deviation from simple steric hindrance models, making it a subject of significant academic and research interest.

This guide will delve into the intricate details of the chair and boat conformations of both isomers, presenting a quantitative picture of their geometries and relative energies.

Stereoisomerism and Conformational Analysis

This compound exists as two diastereomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. Both isomers are achiral due to the presence of a plane of symmetry.[2] The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The interconversion between the two possible chair conformations, known as ring flipping, is rapid at room temperature but can be "frozen" at low temperatures for analytical studies.

cis-1,4-Dichlorocyclohexane

The cis isomer exists as a rapid equilibrium between two chair conformations. In each conformation, one chlorine atom occupies an axial position while the other is in an equatorial position. The ring flip converts the axial chlorine to an equatorial position and vice-versa. These two conformers are enantiomeric and thus have identical energy, resulting in a 1:1 mixture at equilibrium.[3]

trans-1,4-Dichlorocyclohexane

The trans isomer also exists as two interconverting chair conformations. One conformer has both chlorine atoms in equatorial positions (diequatorial or 'ee'), while the other has both in axial positions (diaxial or 'aa').[3]

Unlike the cis isomer, the two chair conformers of trans-1,4-dichlorocyclohexane are diastereomers and have different energies. The relative stability of the diequatorial versus the diaxial conformer is a subject of considerable interest and depends on the medium (gas phase vs. solution).

Thermodynamic Stability

The relative energies of the different conformers of this compound have been investigated by both computational and experimental methods.

| Isomer/Conformer | Method | Medium | Energy Difference (kcal/mol) | More Stable Conformer | Reference |

| trans (ee vs. aa) | Low-temperature NMR | Solution | ~0.2 | Diaxial (aa) | [4] |

| trans (ee vs. aa) | Gas-phase Electron Diffraction | Gas | ~0 (1:1 mixture at 105 °C) | Neither (approximately equal) | [5] |

| trans (ee vs. aa) | Computational (QCISD/6-311+G(2df,p)) | Gas | 0 | Equal Stability | [5] |

The finding that the diaxial conformer of trans-1,4-dichlorocyclohexane can be more stable than the diequatorial conformer in solution is contrary to what would be predicted based on simple steric hindrance, where the bulky chlorine atoms would be expected to prefer the less crowded equatorial positions. This observation suggests that attractive electrostatic interactions between the chlorine atoms and the cyclohexane ring may play a significant role in stabilizing the diaxial conformation.

Molecular Geometry

The precise geometric parameters of the conformers of this compound have been determined through computational studies. The following tables summarize key bond lengths, bond angles, and dihedral angles for the most stable conformers.

Bond Lengths

| Bond | cis (ax, eq) (Å) | trans (ee) (Å) | trans (aa) (Å) |

| C-C (average) | 1.532 | 1.533 | 1.531 |

| C-Cl (equatorial) | 1.805 | 1.803 | - |

| C-Cl (axial) | 1.815 | - | 1.818 |

| C-H (average) | 1.095 | 1.096 | 1.095 |

Data derived from computational studies.

Bond Angles

| Angle | cis (ax, eq) (°) | trans (ee) (°) | trans (aa) (°) |

| C-C-C (average) | 111.4 | 111.5 | 111.2 |

| C-C-Cl (equatorial) | 110.8 | 111.0 | - |

| C-C-Cl (axial) | 108.9 | - | 108.7 |

| H-C-H (average) | 107.8 | 107.7 | 107.9 |

Data derived from computational studies.

Dihedral Angles

| Dihedral Angle | cis (ax, eq) (°) | trans (ee) (°) | trans (aa) (°) |

| C1-C2-C3-C4 | 55.8 | 56.0 | 55.5 |

| Cl-C1-C2-C3 | -173.2 (eq), 68.9 (ax) | -172.9 | 69.2 |

Data derived from computational studies.

Experimental Protocols

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

This protocol describes a general method for determining the conformational equilibrium of trans-1,4-dichlorocyclohexane.

Objective: To resolve the signals for the axial and equatorial protons of the diaxial and diequatorial conformers and determine their relative populations.

Methodology:

-

Sample Preparation: A solution of trans-1,4-dichlorocyclohexane is prepared in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

-

Data Acquisition:

-

An initial ¹H NMR spectrum is acquired at room temperature. Due to rapid chair-chair interconversion, the spectrum will show time-averaged signals.

-

The temperature of the probe is gradually lowered. Spectra are acquired at several temperature increments.

-

As the temperature decreases, the rate of ring flipping slows down. Below the coalescence temperature, separate signals for the axial and equatorial protons of each conformer will become visible.

-

-

Data Analysis:

-

The distinct signals for the diaxial and diequatorial conformers are assigned based on their chemical shifts and coupling constants.

-

The relative concentrations of the two conformers are determined by integrating the well-resolved signals corresponding to each species.

-

The equilibrium constant (K) is calculated from the ratio of the conformer concentrations.

-

The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken.

-

Gas-Phase Electron Diffraction (GED)

This protocol outlines the general procedure for determining the molecular structure of gaseous this compound.

Objective: To determine the bond lengths, bond angles, and conformational composition of the molecule in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Reduction: The diffraction pattern, which consists of a series of concentric rings, is converted into a one-dimensional intensity versus scattering angle curve.

-

Structural Refinement:

-

A theoretical model of the molecular structure is constructed, including initial estimates of bond lengths, bond angles, and the relative abundances of different conformers.

-

The theoretical scattering curve for this model is calculated and compared to the experimental curve.

-

The structural parameters of the model are refined using a least-squares fitting procedure to minimize the difference between the theoretical and experimental curves.

-

This process yields precise values for the geometric parameters and the conformational composition of the sample.

-

Conclusion

The molecular geometry and structure of this compound provide a rich case study in the principles of conformational analysis. While the behavior of the cis isomer aligns with straightforward steric predictions, the trans isomer exhibits a more complex conformational equilibrium, where the typically less stable diaxial conformer can be favored under certain conditions. This highlights the importance of considering subtle electronic effects in addition to steric hindrance when predicting molecular structure and stability. The quantitative data and experimental protocols presented in this guide offer a robust foundation for researchers and professionals engaged in fields where a deep understanding of molecular conformation is paramount.

References

- 1. 1,4-dichloro-Cyclohexane | C6H10Cl2 | CID 519304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Supercycloalkanes: dihydropyrazine-embedded macrocycles with flexible conformations resembling cycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. docs.nrel.gov [docs.nrel.gov]

An In-Depth Technical Guide to the Chirality and Optical Activity of 1,4-Dichlorocyclohexane Isomers

This guide provides a comprehensive analysis of the stereochemical properties of cis- and trans-1,4-dichlorocyclohexane, focusing on their chirality and resulting optical activity. It is intended for researchers, scientists, and professionals in the field of drug development and stereochemistry.

Introduction to Stereoisomerism in 1,4-Dichlorocyclohexane

This compound exists as two primary stereoisomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. These isomers arise from the different spatial arrangements of the two chlorine atoms relative to the plane of the cyclohexane ring.[1][2][3] Unlike their 1,2- and 1,3-disubstituted counterparts, the 1,4-isomers do not possess any chiral carbon atoms.[1][2] A carbon atom is considered a chiral center only when it is bonded to four different substituent groups. In the case of this compound, the two pathways around the ring from a substituted carbon are identical, precluding the existence of a chiral center.[1][2]

The relationship between these isomers can be visualized as follows:

Analysis of Chirality and Optical Activity

Optical activity, the ability of a compound to rotate the plane of polarized light, is a direct consequence of molecular chirality. A molecule is chiral if it is non-superimposable on its mirror image. Conversely, a molecule that is superimposable on its mirror image is achiral and will not exhibit optical activity. The key to determining chirality is to look for elements of symmetry, such as a plane of symmetry or a center of inversion.

cis-1,4-Dichlorocyclohexane

The cis isomer of this compound is achiral .[1][4] This is because the molecule, in its chair conformations, possesses a plane of symmetry that bisects the molecule. In one primary chair conformation, one chlorine atom is in an axial position while the other is in an equatorial position. A rapid ring flip results in the interconversion to another chair form where the axial chlorine becomes equatorial and vice-versa. Both of these conformations possess a plane of symmetry and are therefore achiral. Because the molecule is achiral, it is optically inactive.

trans-1,4-Dichlorocyclohexane

The trans isomer is also achiral and therefore optically inactive.[1] This isomer exists in two primary chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformer is significantly more stable and thus predominates at equilibrium.[1][2] Crucially, both of these chair conformations possess a center of inversion (a point of symmetry), which renders the molecule achiral. An object has a center of inversion if for any point in the object, an identical point exists at the same distance from the center but on the opposite side. This symmetry element precludes chirality.

Quantitative Data Summary

As both the cis and trans isomers of this compound are achiral, they are optically inactive. Therefore, their specific rotation is zero.

| Isomer | Chirality | Optical Activity | Specific Rotation (α) |

| cis-1,4-Dichlorocyclohexane | Achiral | Inactive | 0° |

| trans-1,4-Dichlorocyclohexane | Achiral | Inactive | 0° |

Experimental Protocol: Polarimetry

The standard experimental technique for measuring optical activity is polarimetry. A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample of a compound. For an achiral compound, no rotation will be observed.

Principle

A light source generates unpolarized light, which passes through a polarizing filter (the polarizer), creating plane-polarized light. This light then passes through a sample tube containing the compound dissolved in a suitable solvent. If the compound is optically active, it will rotate the plane of the polarized light. A second polarizing filter (the analyzer) is rotated to measure the angle of this rotation.

Detailed Methodology

-

Instrument Preparation: Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up and stabilize.

-

Sample Preparation:

-

Accurately weigh a sample of the this compound isomer.

-

Dissolve the sample in a known volume of an achiral solvent (e.g., ethanol, chloroform) in a volumetric flask to prepare a solution of known concentration (c), typically expressed in g/mL.

-

-

Blank Measurement:

-

Fill the sample tube (of a known path length, l, in decimeters) with the pure solvent.

-

Place the tube in the polarimeter and take a reading. This is the blank or zero reading, which should be 0°. If not, this value must be subtracted from the sample reading.

-

-

Sample Measurement:

-

Rinse the sample tube with a small amount of the prepared solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the filled sample tube in the polarimeter.

-

Observe the light through the eyepiece and rotate the analyzer until the light intensity is at a minimum (or matches a reference).

-

Record the observed angle of rotation (α_obs).

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the Biot's law equation: [α] = α_obs / (c * l)

-

Where:

-

α_obs is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).

-

-

For both isomers of this compound, the expected α_obs is 0°, resulting in a specific rotation of 0°.

-

Conclusion

References

An In-depth Technical Guide on the Dipole Moment of cis- and trans-1,4-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the dipole moments of cis- and trans-1,4-dichlorocyclohexane, focusing on the conformational isomers and the structural basis for their differing polarities.

Introduction to Dipole Moments in Cyclohexane Derivatives

The dipole moment of a molecule is a measure of its overall polarity, arising from the vector sum of individual bond dipoles. In substituted cyclohexanes, the non-planar chair and boat conformations play a critical role in determining the net molecular dipole moment. The spatial orientation of polar bonds, such as the carbon-chlorine (C-Cl) bond, dictates whether the individual bond dipoles reinforce or cancel each other out.

The 1,4-disubstituted cyclohexanes, cis- and trans-1,4-dichlorocyclohexane, serve as excellent models for understanding the interplay between stereochemistry, conformational equilibrium, and molecular polarity.

Conformational Analysis and Dipole Moment

Cyclohexane and its derivatives predominantly exist in chair conformations, which are significantly more stable than the boat or twist-boat conformations. The substituents on the cyclohexane ring can occupy either axial or equatorial positions.

cis-1,4-Dichlorocyclohexane

In the cis isomer, one chlorine atom is in an axial position while the other is in an equatorial position. Through a ring-flip, the axial chlorine becomes equatorial and the equatorial chlorine becomes axial. These two chair conformations are energetically equivalent and exist in a rapid equilibrium.

In both conformations of cis-1,4-dichlorocyclohexane, the C-Cl bond dipoles are oriented in such a way that they do not cancel each other out. This results in a net molecular dipole moment.

trans-1,4-Dichlorocyclohexane

The trans isomer can exist in two chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformer is significantly more stable due to the minimization of steric strain (1,3-diaxial interactions). In this preferred diequatorial conformation, the two C-Cl bonds are positioned on opposite sides of the ring and point in opposite directions.[1] This symmetrical arrangement leads to the cancellation of the individual C-Cl bond dipoles, resulting in a net dipole moment of zero.[1][2]

The key distinction from planar aromatic compounds like 1,4-dichlorobenzene, which also has a zero dipole moment, is that the cyclohexane ring is not planar.[3][4][5] The sp3 hybridization of the carbon atoms in cyclohexane leads to its puckered chair conformation.[3][4]

Quantitative Data on Dipole Moments

The experimentally determined and theoretically calculated dipole moments for the isomers of 1,4-dichlorocyclohexane are summarized below.

| Isomer | Dipole Moment (Debye) | Reference |

| cis-1,4-Dichlorocyclohexane | 2.89 D | [6] |

| trans-1,4-Dichlorocyclohexane | 0.00 D | [2] |

Experimental and Theoretical Methodologies

The determination of dipole moments for molecules like this compound can be achieved through a combination of experimental measurements and computational chemistry.

Experimental Determination

A common experimental method for determining dipole moments involves measuring the dielectric constant of a dilute solution of the substance in a non-polar solvent.

Protocol for Dielectric Constant Measurement:

-

Solution Preparation: Prepare a series of dilute solutions of the dichlorocyclohexane isomer in a non-polar solvent such as benzene or carbon tetrachloride.

-

Capacitance Measurement: Measure the capacitance of a precision capacitor with the pure solvent and with each of the prepared solutions.

-

Dielectric Constant Calculation: The dielectric constant (ε) of each solution is calculated from the ratio of the capacitance of the capacitor with the solution to its capacitance with a vacuum.

-

Molar Polarization Calculation: The total molar polarization (P) is calculated using the Debye equation, which relates the dielectric constant, density, and molecular weight of the solution.

-

Extrapolation to Infinite Dilution: The molar polarization at infinite dilution is determined by extrapolating the plot of molar polarization versus concentration to zero concentration.

-

Dipole Moment Calculation: The dipole moment (μ) is then calculated from the molar polarization at infinite dilution, taking into account the refractive index of the solution to correct for induced polarization.

Theoretical Calculation

Computational chemistry provides a powerful tool for predicting the dipole moments of molecules. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed.

Protocol for Computational Modeling:

-

Geometry Optimization: The three-dimensional structures of the stable conformers of cis- and trans-1,4-dichlorocyclohexane are optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).

-

Dipole Moment Calculation: The dipole moment for each conformer is then calculated from the resulting electron distribution.

-

Boltzmann Averaging: For molecules with multiple stable conformers, the overall dipole moment can be estimated by taking a Boltzmann-weighted average of the dipole moments of the individual conformers based on their relative energies.

Visualizing Conformational Isomers and Dipole Vectors

The following diagrams illustrate the conformational isomers of cis- and trans-1,4-dichlorocyclohexane and the orientation of their C-Cl bond dipoles.

Conclusion

The dipole moments of cis- and trans-1,4-dichlorocyclohexane are fundamentally determined by their stereochemistry and conformational preferences. The cis isomer, existing as a mixture of two equivalent axial-equatorial chair conformers, possesses a significant net dipole moment. In contrast, the trans isomer predominantly adopts a highly symmetric diequatorial conformation where the individual bond dipoles cancel, resulting in a zero dipole moment. This understanding is crucial for predicting the polarity and intermolecular interactions of substituted cyclohexanes in various chemical and biological contexts.

References

- 1. askfilo.com [askfilo.com]

- 2. trans-1,4-dichlorocyclohexane [stenutz.eu]

- 3. quora.com [quora.com]

- 4. Why is that dipole Moment of 1,4 Dichloro cyclohexane is non zero whr - askIITians [askiitians.com]

- 5. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 6. cis-1,4-dichlorocyclohexane [stenutz.eu]

An In-depth Technical Guide to the IUPAC Nomenclature and Stereoisomerism of 1,4-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC nomenclature, stereoisomerism, and conformational analysis of 1,4-dichlorocyclohexane. It is intended to serve as a technical resource for professionals in the fields of chemistry and drug development.

Introduction to the Stereoisomers of this compound

This compound exists as two diastereomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. These isomers arise from the different spatial arrangements of the two chlorine atoms relative to the plane of the cyclohexane ring. A key characteristic of the 1,4-disubstitution pattern is the presence of a plane of symmetry in both the cis and trans isomers, rendering them achiral.[1][2] Consequently, neither isomer has enantiomers. The carbons bearing the chlorine atoms in this compound are not chiral centers.[2]

IUPAC Nomenclature

The stereoisomers of this compound can be named using two primary IUPAC-sanctioned systems.

Cis/Trans Isomerism

The most common and straightforward nomenclature describes the relative positions of the substituents.

-

cis-1,4-Dichlorocyclohexane : In this isomer, the two chlorine atoms are on the same side of the cyclohexane ring's average plane.

-

trans-1,4-Dichlorocyclohexane : Here, the two chlorine atoms are on opposite sides of the ring's average plane.

Absolute Configuration using (r/s) Descriptors

A more rigorous, though less commonly used, system for 1,4-disubstituted cyclohexanes employs the Cahn-Ingold-Prelog (CIP) priority rules in a modified form for stereochemical descriptors. Since there are no chiral centers, lowercase 'r' and 's' are used to denote the relative configuration at the substituted carbons.

-

(1s,4s)-1,4-Dichlorocyclohexane : This corresponds to the cis isomer.

-

(1r,4r)-1,4-Dichlorocyclohexane : This corresponds to the trans isomer.

Conformational Analysis

The stereochemical properties of this compound are intimately linked to the conformational flexibility of the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. These chair conformations are in rapid equilibrium at room temperature through a process known as ring flipping.

cis-1,4-Dichlorocyclohexane

The cis isomer exists as two rapidly interconverting chair conformations. In one conformation, one chlorine atom is in an axial (a) position and the other is in an equatorial (e) position. Upon ring flipping, the axial chlorine becomes equatorial, and the equatorial chlorine becomes axial. Since the substituents are identical, these two (a,e) and (e,a) conformations are degenerate, meaning they have the same energy.

trans-1,4-Dichlorocyclohexane

The trans isomer also exists in two chair conformations. One conformation has both chlorine atoms in equatorial (e,e) positions, while the other has both in axial (a,a) positions. These two conformations are not energetically equivalent. The diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. This is due to the presence of unfavorable steric interactions, known as 1,3-diaxial interactions, in the diaxial conformer, where the axial chlorine atoms are in close proximity to the axial hydrogen atoms at the C-3 and C-5 positions.

Quantitative Conformational Analysis

The relative stabilities of the conformers can be quantified by their differences in Gibbs free energy (ΔG°). This energy difference can be estimated using A-values, which represent the energetic preference of a substituent for the equatorial position over the axial position.

| Isomer | Conformer 1 | Conformer 2 | More Stable Conformer | Estimated ΔG° (kcal/mol) | Experimental ΔG° (kcal/mol) |

| cis-1,4-Dichlorocyclohexane | (a,e) | (e,a) | Equivalent | 0 | N/A |

| trans-1,4-Dichlorocyclohexane | (e,e) | (a,a) | (e,e) | ~1.06 (2 x 0.53) | ~0.2 |

Note: The A-value for a chlorine substituent is approximately 0.53 kcal/mol. The estimated ΔG° for the trans isomer is the sum of the A-values for two axial chlorine atoms. The experimental value is from low-temperature NMR studies.

Experimental Protocol: Determination of Conformational Equilibrium by Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of substituted cyclohexanes. By cooling the sample to a temperature where the rate of ring flipping is slow on the NMR timescale, the individual signals for the axial and equatorial conformers can be resolved and their populations determined.

Objective: To determine the equilibrium constant and the Gibbs free energy difference (ΔG°) between the diaxial and diequatorial conformers of trans-1,4-dichlorocyclohexane.

Methodology:

-

Sample Preparation:

-

Prepare a 5-10% (w/v) solution of high-purity trans-1,4-dichlorocyclohexane in a suitable deuterated solvent. A solvent with a low freezing point, such as deuterated toluene (toluene-d8) or a mixture of deuterated chloroform and deuterated carbon disulfide, is required for low-temperature measurements.

-

Filter the solution into a high-quality 5 mm NMR tube to a standard height (typically 4-5 cm).

-

Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the measurement.

-

Seal the NMR tube under an inert atmosphere (e.g., nitrogen or argon).

-

-

NMR Data Acquisition:

-

Record a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, rapid ring flipping will result in time-averaged signals for the protons.

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

-

Continue cooling until the signals for the methine protons (CH-Cl) decoalesce into separate, sharp signals corresponding to the axial and equatorial protons of the two distinct conformers. This temperature is typically below -60 °C.

-

Optimize the spectral parameters (e.g., spectral width, acquisition time, number of scans) at the lowest achievable temperature to obtain a high signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the signals corresponding to the axial and equatorial protons in the diequatorial and diaxial conformers. The chemical shifts and coupling constants will differ for each proton environment.

-

Integrate the well-resolved signals for the axial and equatorial protons of each conformer. The ratio of the integrals is directly proportional to the population of each conformer.

-

Calculate the equilibrium constant (K_eq) from the ratio of the conformer populations: K_eq = [diequatorial] / [diaxial].

-

Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectra were recorded.

-

Visualizations

The following diagrams illustrate the relationships between the stereoisomers and conformers of this compound.

Caption: Stereoisomeric relationship between cis and trans-1,4-dichlorocyclohexane.

References

Quantum Chemical Analysis of 1,4-Dichlorocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational landscape of 1,4-dichlorocyclohexane through the lens of quantum chemical calculations. Understanding the three-dimensional structure and relative stabilities of different conformers is crucial in various fields, including drug design and materials science, as these factors significantly influence molecular interactions and properties. This document provides a comprehensive overview of the theoretical methodologies, quantitative data, and key findings related to the conformational analysis of cis- and trans-1,4-dichlorocyclohexane.

Introduction to the Conformational Isomerism of this compound

This compound exists as two primary stereoisomers: cis and trans. The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents (chlorine atoms) can occupy either axial or equatorial positions on this chair framework.

For trans-1,4-dichlorocyclohexane , two principal chair conformations are possible: the diequatorial (e,e) and the diaxial (a,a) conformer. A ring flip interconverts these two forms.

For cis-1,4-dichlorocyclohexane , the two chair conformations are equivalent, with one chlorine atom in an axial position and the other in an equatorial position (a,e). A ring flip converts the molecule into an identical (enantiomeric) a,e conformation.

A noteworthy and counterintuitive aspect of trans-1,4-dichlorocyclohexane is the surprising stability of the diaxial conformer. While steric hindrance would suggest the diequatorial conformer to be more stable, computational and experimental studies have shown that in the gas phase and nonpolar solvents, the diaxial conformer is favored. This preference is attributed to favorable electrostatic interactions between the electron-deficient axial hydrogens and the electronegative chlorine atoms, as well as dipole moment considerations.

Data Presentation

The relative energies of the various conformers of this compound have been determined using a range of quantum chemical methods. The following tables summarize these findings, providing a comparative overview of the stability of each conformation.

Table 1: Relative Energies of trans-1,4-Dichlorocyclohexane Conformers

| Computational Method | Basis Set | Conformer | Relative Energy (kcal/mol) | Reference |

| MP2 | cc-pVTZ//MP2/DZP | Diequatorial (e,e) | 0.7 | [1] |

| MP2 | cc-pVTZ//MP2/DZP | Diaxial (a,a) | 0.0 | [1] |

| MM2 | - | Diequatorial (e,e) | 0.40 | [1] |

| MM2 | - | Diaxial (a,a) | 0.0 | [1] |

| Experimental (NMR) | - | Diequatorial (e,e) | 0.8 | [1] |

| Experimental (NMR) | - | Diaxial (a,a) | 0.0 | [1] |